![molecular formula C10H19N B13459586 6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
6-Tert-butyl-1-azaspiro[3.3]heptane
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Overview
Description
6-Tert-butyl-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[33]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to 6-tert-butyl-1-azaspiro[3.3]heptane have been described. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride, which spontaneously displaces a tosyl group to form the azaspiro heptane derivative . Another method involves the use of selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .
Industrial Production Methods
While specific industrial production methods for 6-tert-butyl-1-azaspiro[3
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Reduction: Reduction of nitrile intermediates with lithium aluminum hydride to form primary amines.
Substitution: The compound can undergo substitution reactions, particularly involving the displacement of tosyl groups.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase (BVMO) as a catalyst.
Reduction: Lithium aluminum hydride as a reducing agent.
Substitution: Tosyl groups as leaving groups.
Major Products Formed
Oxidation: γ-Butyrolactone derivatives.
Reduction: Primary amines.
Substitution: Various azaspiro heptane derivatives.
Scientific Research Applications
6-Tert-butyl-1-azaspiro[3.3]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-tert-butyl-1-azaspiro[3.3]heptane involves its interaction with molecular targets and pathways relevant to its biological activity. For instance, its derivatives act as CNS penetrant CXCR2 antagonists, which are involved in the treatment of CNS demyelinating diseases . The spirocyclic scaffold provides a unique three-dimensional profile that enhances its interaction with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Uniqueness
6-Tert-butyl-1-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which provides distinct physicochemical properties and potential for selective derivation. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials.
Biological Activity
6-Tert-butyl-1-azaspiro[3.3]heptane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H19N, with a molecular weight of 153.26 g/mol. Its distinctive spirocyclic structure incorporates a nitrogen atom, which contributes to its unique physicochemical properties that may enhance its biological activity compared to related compounds.
Research indicates that derivatives of this compound function as CXCR2 antagonists , which are crucial for modulating inflammatory responses in the central nervous system (CNS). This mechanism is particularly relevant for treating CNS demyelinating diseases such as multiple sclerosis. The ability of these compounds to penetrate the blood-brain barrier suggests their potential efficacy in addressing neuroinflammation and related disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit significant anti-inflammatory properties by inhibiting the activation of CXCR2 receptors. This inhibition can reduce the migration of inflammatory cells to sites of injury or disease within the CNS, thereby mitigating damage and promoting recovery.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Multiple Sclerosis Models : In animal models simulating multiple sclerosis, treatment with this compound derivatives resulted in decreased clinical symptoms and reduced lesion formation in the CNS, indicating a protective effect against demyelination.
- Neuroprotection in Ischemic Injury : Another study investigated the neuroprotective effects of this compound in models of ischemic injury. Results showed that administration led to significant reductions in neuronal death and improved functional outcomes, suggesting its utility in acute neurological conditions.
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester | C10H17NO3 | 0.91 |
tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate | C11H17NO3 | 0.92 |
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | C11H19NO3 | 0.98 |
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C10H17N | 0.88 |
This comparative analysis highlights how variations in structure can influence biological activity, with derivatives often exhibiting enhanced or diminished effects based on their specific molecular configurations.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6-tert-butyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19N/c1-9(2,3)8-6-10(7-8)4-5-11-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
FSZPTDAPDAQYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2(C1)CCN2 |
Origin of Product |
United States |
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